[({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)amino](4-methylphenyl)dioxo-lambda~6~-sulfane

Catalog No.
S3051027
CAS No.
866008-88-0
M.F
C14H22N2O3S2
M. Wt
330.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)ami...

CAS Number

866008-88-0

Product Name

[({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)amino](4-methylphenyl)dioxo-lambda~6~-sulfane

IUPAC Name

1-(2-tert-butylsulfanylethyl)-3-(4-methylphenyl)sulfonylurea

Molecular Formula

C14H22N2O3S2

Molecular Weight

330.46

InChI

InChI=1S/C14H22N2O3S2/c1-11-5-7-12(8-6-11)21(18,19)16-13(17)15-9-10-20-14(2,3)4/h5-8H,9-10H2,1-4H3,(H2,15,16,17)

InChI Key

SYGFLFFZMYNVDU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCSC(C)(C)C

Solubility

not available

The compound ({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)aminodioxo-lambda~6~-sulfane is a complex organic molecule characterized by its unique structure, which includes a tert-butylsulfanyl group, an amino acid derivative, and a dioxo-lambda sulfur moiety. This compound belongs to a class of sulfur-containing organic compounds that exhibit diverse chemical properties and biological activities. The presence of both amino and carbonyl functional groups suggests potential reactivity in various chemical transformations, making it a subject of interest in medicinal chemistry and organic synthesis.

  • Organic compounds with sulfur functionalities can have varying degrees of toxicity and flammability.
  • Standard laboratory safety practices should be followed when handling unknown compounds. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

The reactivity of this compound can be understood through its functional groups:

  • Amine and Carbonyl Groups: These groups can participate in nucleophilic addition reactions, where the amine can react with carbonyls to form amides or imines.
  • Dioxo-lambda Sulfur: This unique feature may allow for redox reactions, where the sulfur can change oxidation states, potentially leading to the formation of sulfoxides or sulfones.
  • Group Transfer Reactions: The compound may undergo group transfer reactions typical in biochemical pathways, facilitating the transfer of functional groups in metabolic processes

    Compounds with similar structures often exhibit significant biological activities, including:

    • Antimicrobial Properties: Many sulfur-containing compounds are known for their antibacterial and antifungal activities.
    • Antioxidant Activity: The presence of sulfur may contribute to antioxidant properties, which are beneficial in preventing oxidative stress in biological systems.
    • Enzyme Inhibition: The structural features may allow this compound to interact with various enzymes, potentially modulating their activity and influencing metabolic pathways .

The synthesis of ({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)aminodioxo-lambda~6~-sulfane can be approached through several methods:

  • Nucleophilic Substitution: Starting with a suitable halide derivative, the tert-butylsulfanyl group can be introduced via nucleophilic substitution.
  • Amide Formation: Reacting an amine with an activated carbonyl compound could yield the desired amide linkages.
  • Oxidation Reactions: Utilizing oxidizing agents to convert thiols into sulfoxides or sulfones could help achieve the dioxo-lambda structure.

These methods require careful control of reaction conditions to ensure high yields and purity.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its anticipated biological activities, it may serve as a lead compound for drug development targeting infectious diseases or oxidative stress-related conditions.
  • Agricultural Chemistry: Its antimicrobial properties could be explored for developing new pesticides or fungicides.
  • Material Science: The unique chemical properties may allow for applications in creating novel materials with specific functionalities .

Interaction studies involving this compound typically focus on its binding affinity to biological targets, such as:

  • Enzymatic Targets: Evaluating how this compound inhibits or activates specific enzymes involved in metabolic pathways.
  • Receptor Binding Studies: Assessing its potential as a ligand for various receptors could reveal insights into its pharmacological profile.

These studies often employ techniques such as surface plasmon resonance or high-throughput screening assays to determine binding kinetics and affinities.

Similar Compounds

Several compounds share structural similarities with ({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)aminodioxo-lambda~6~-sulfane, each exhibiting unique properties:

  • Thioacetamide Derivatives: Known for their antimicrobial properties.
  • Sulfonamide Compounds: Widely used as antibiotics, showcasing similar functional groups.
  • Dithiocarbamate Compounds: These compounds exhibit diverse biological activities, including herbicidal effects.

Comparison Table

Compound NameKey FeaturesBiological Activity
Thioacetamide DerivativesContains sulfur; antimicrobialAntibacterial
Sulfonamide CompoundsContains sulfonamide group; broad useAntibiotic
Dithiocarbamate CompoundsTwo sulfur atoms; diverse activitiesHerbicidal and fungicidal

The uniqueness of ({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)aminodioxo-lambda~6~-sulfane lies in its specific combination of functional groups, which may confer distinct reactivity patterns and biological interactions compared to these similar compounds.

XLogP3

2.4

Dates

Modify: 2023-08-18

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